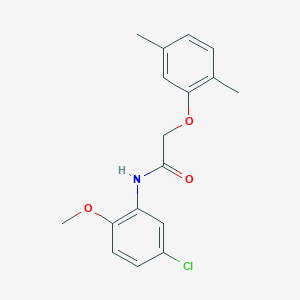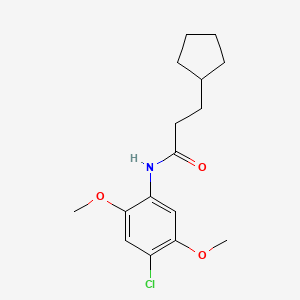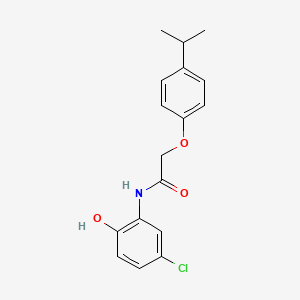![molecular formula C16H16BrN3O3 B5801251 N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as BAY 678 or BAY-678, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinecarboximidamide derivatives and has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. It has also been reported to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of pro-inflammatory cytokine production, and the inhibition of bacterial growth. It has also been reported to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 in lab experiments is its specificity towards certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is to further investigate its mechanism of action and identify additional targets for inhibition. Additionally, more studies are needed to assess its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 involves several steps, starting with the reaction of 2-bromo-4-ethylphenol with acetyl chloride to form 2-acetyl-4-bromoethylphenol. This intermediate is then reacted with 2-pyridinecarboximidamide in the presence of a base to yield N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. Several studies have reported its inhibitory effects on the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. In addition, N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. It has also demonstrated antibacterial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-bromo-4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-2-11-3-4-14(13(17)9-11)22-10-15(21)23-20-16(18)12-5-7-19-8-6-12/h3-9H,2,10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLGCDPBBBTAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)



![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)




![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)